![molecular formula C15H21N3O5 B8246427 Tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate](/img/structure/B8246427.png)
Tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H21N3O5 and its molecular weight is 323.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate and its derivatives are synthesized through various techniques including nucleophilic substitution reactions and condensation reactions. These methods are instrumental in forming the piperazine backbone of the molecule, which is a critical component in many biologically active compounds.
- The synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves a low-cost amination process, highlighting the molecule's role as a significant intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
- Another synthesis process involves the use of CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, emphasizing the molecule's versatility and the potential for cost-effective production processes (Liu Ya-hu, 2010).
Characterization and Structural Analysis
Comprehensive analytical techniques are employed to characterize the molecular and crystal structure of these compounds, ensuring a detailed understanding of their chemical properties.
- Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate has been characterized through various spectroscopic methods and X-ray diffraction, providing insight into its molecular structure and stability (Zhi-Ping Yang et al., 2021).
- Single-crystal X-ray diffraction studies are particularly significant for tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, providing precise measurements of unit cell parameters and revealing the presence of weak intermolecular interactions in the crystal structure (C. Sanjeevarayappa et al., 2015).
Biological and Chemical Applications
Molecular Synthesis
The derivatives of Tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate serve as key intermediates in the synthesis of various biologically active compounds, emphasizing their significance in pharmaceutical and chemical research.
- The molecule's role as an intermediate in the synthesis of biologically active benzimidazole compounds underscores its potential in the development of new therapeutic agents (Liu Ya-hu, 2010).
Chemical and Structural Insights
Advanced computational and analytical techniques are utilized to understand the molecular conformations and structural stability of these compounds, which is critical for their application in various scientific domains.
- Density functional theory (DFT) calculations provide insights into the molecular electrostatic potential and frontier molecular orbitals of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, shedding light on the stability of its molecular structure and conformations (Zhi-Ping Yang et al., 2021).
properties
IUPAC Name |
tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(20)17-8-6-16(7-9-17)11-4-5-12(18(21)22)13(19)10-11/h4-5,10,19H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZQEWNTJYFKHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-hydroxy-4-nitrophenyl)piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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